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Compound of Interest

Compound Name: A-850002

Cat. No.: B15620435

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target identification and validation of A-

85380, a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). It

is intended for professionals in the fields of pharmacology, neuroscience, and drug

development. It is highly probable that the query "A-850002" was a typographical error, and this

document focuses on the well-researched compound A-85380.

Executive Summary
A-85380 is a valuable pharmacological tool for investigating the function of α4β2 neuronal

nicotinic acetylcholine receptors.[1] Through a series of rigorous in vitro and in vivo studies, the

α4β2 nAChR has been unequivocally identified and validated as the primary target of A-85380.

This compound exhibits high affinity and selectivity for the α4β2 subtype over other nAChR

subtypes, such as α7 and the muscle-type α1β1δγ.[1] Functionally, A-85380 acts as a full

agonist, stimulating cation influx and neurotransmitter release.[1][2] Its potent analgesic effects,

observed in various preclinical pain models, are mediated through the activation of these α4β2

receptors.[1][2] The development of radiolabeled forms of A-85380 has further enabled in vivo
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imaging studies in both animals and humans, providing insights into the role of α4β2 nAChRs

in neurological disorders.[1][2]

Target Identification: Pinpointing the α4β2 Nicotinic
Acetylcholine Receptor
The identification of the α4β2 nAChR as the principal target for A-85380 was achieved through

a combination of competitive radioligand binding assays and functional screening.

Radioligand Binding Assays
Competitive binding assays are a cornerstone for determining the affinity of a compound for its

target receptor.[3] These assays utilize a radiolabeled ligand with known affinity for the target

receptor and measure the ability of an unlabeled test compound (in this case, A-85380) to

displace the radioligand.

The key findings from these assays were:

High Affinity for α4β2 nAChRs: A-85380 demonstrated sub-nanomolar affinity for the human

α4β2 nAChR subtype.[4]

Selectivity over other nAChR Subtypes: The affinity of A-85380 for other nAChR subtypes,

such as the human α7 and the muscle-type α1β1δγ, was significantly lower, highlighting its

selectivity.[1]

Confirmation with Knockout Models: The specificity of A-85380 for the β2 subunit-containing

receptors was confirmed using mice with a genetic deletion of the β2 subunit. In these

knockout mice, the binding of radiolabeled A-85380 derivatives was absent in the brain,

validating that the β2 subunit is essential for its binding.[5][6]

Target Validation: From In Vitro Function to In Vivo
Efficacy
Following the successful identification of the α4β2 nAChR as the primary binding site, a series

of validation studies were conducted to confirm that this interaction translates into a functional

response, both in vitro and in vivo.
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In Vitro Functional Assays
3.1.1. Cation Efflux Assays

Activation of ligand-gated ion channels like nAChRs leads to an influx of cations. Functional

assays measuring this ion flux are critical for confirming the agonistic activity of a compound. A-

85380 was shown to be a potent and full agonist in functional in vitro cation flux assays.[1][2]

3.1.2. Neurotransmitter Release Assays

The α4β2 nAChRs are known to modulate the release of various neurotransmitters, most

notably dopamine.[7] A-85380 potently stimulates the release of dopamine from brain slices, an

effect that is consistent with the activation of presynaptic α4β2 nAChRs on dopaminergic

terminals.[6]

In Vivo Validation Studies
3.2.1. Analgesia Models

The analgesic properties of A-85380 have been extensively studied in various animal models of

pain, including acute, persistent, and neuropathic pain.[1][2] The compound has demonstrated

a broad-spectrum analgesic profile. The antinociceptive effects of A-85380 are mediated by the

α4β2 nAChR, as demonstrated by the use of selective nAChR antagonists and α4 antisense

oligonucleotides.[1][2]

3.2.2. In Vivo Imaging

Radiolabeled analogs of A-85380, such as [¹²⁵I]5-I-A-85380 and [¹⁸F]fluoro-A-85380, have been

developed for in vivo imaging techniques like Single Photon Emission Computed Tomography

(SPECT) and Positron Emission Tomography (PET).[2][8] These imaging studies have been

instrumental in visualizing the distribution and density of α4β2 nAChRs in the living brain and

have revealed alterations in these receptors in neurodegenerative diseases like Parkinson's

and Alzheimer's disease.[1][2]

Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of A-85380 and

its analog, 5-Iodo-A-85380.
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Table 1: Binding Affinity (Ki) of A-85380 at Various nAChR Subtypes

nAChR Subtype Ligand Ki (nM)

Human α4β2 A-85380 0.05

Human α7 A-85380 148

Muscle α1β1δγ A-85380 314

Table 2: Functional Potency (EC50) of A-85380 in In Vitro Assays

Assay EC50 (µM)

Cation Efflux (human α4β2) 0.7

Cation Efflux (ganglionic) 0.8

Dopamine Release 0.003

Table 3: Binding Affinity (Kd) of 5-Iodo-A-85380

Brain Region Kd (pM)

Rat Brain 10

Human Brain 12

Table 4: Functional Potency of 5-Iodo-A-85380 at α4β2 Isoforms

Receptor Isoform Agonist Activity

High-Sensitivity α4(2)β2(3) Full Agonist

Low-Sensitivity α4(3)β2(2) Partial Agonist

Experimental Protocols
Radioligand Binding Assay (Competitive)
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This protocol outlines a general procedure for determining the binding affinity of a test

compound for the α4β2 nAChR.

Membrane Preparation: Membranes are prepared from cells or tissues expressing the α4β2

nAChR.

Incubation: The membranes are incubated with a fixed concentration of a suitable

radioligand (e.g., [³H]cytisine or [¹²⁵I]epibatidine) and varying concentrations of the unlabeled

test compound (A-85380).

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is

quantified using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Cation Efflux Assay
This protocol describes a method to assess the functional agonist activity of a compound at the

α4β2 nAChR.

Cell Culture: Cells stably expressing the human α4β2 nAChR are cultured.

Loading: The cells are loaded with a radioactive cation, such as ⁸⁶Rb⁺.

Stimulation: The cells are then exposed to varying concentrations of the test compound (A-

85380).

Efflux Measurement: The amount of ⁸⁶Rb⁺ released from the cells into the supernatant is

measured.

Data Analysis: The concentration-response curve is plotted to determine the EC50 value and

the maximum efficacy.
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In Vivo Analgesia Study (Formalin Test)
This protocol is an example of an in vivo model used to assess the analgesic effects of A-

85380.

Animal Acclimation: Rodents are acclimated to the testing environment.

Compound Administration: A-85380 or a vehicle control is administered to the animals.

Noxious Stimulus: A dilute solution of formalin is injected into the paw of the animal, which

induces a biphasic pain response.

Behavioral Observation: The animal's pain-related behaviors (e.g., licking, flinching of the

injected paw) are observed and quantified over time.

Data Analysis: The analgesic effect of A-85380 is determined by comparing the pain

behaviors in the drug-treated group to the vehicle-treated group.

Visualizations: Signaling Pathways and
Experimental Workflows
Signaling Pathway of α4β2 nAChR Activation
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Figure 1: Simplified Signaling Pathway of α4β2 nAChR Activation
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Figure 1: Simplified Signaling Pathway of α4β2 nAChR Activation

Experimental Workflow for Target Validation
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Figure 2: Experimental Workflow for A-85380 Target Validation
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Figure 2: Experimental Workflow for A-85380 Target Validation

Logical Relationship of A-85380's Selectivity
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Figure 3: Selectivity Profile of A-85380

A-85380

α4β2 nAChR
(High Affinity)

Binds with High Potency

α7 nAChR
(Low Affinity)

Binds with Low Potency

Muscle-type nAChR
(Low Affinity)

Binds with Low Potency

Click to download full resolution via product page

Figure 3: Selectivity Profile of A-85380

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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